molecular formula C13H21NO3S B603472 {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine CAS No. 1206136-79-9

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine

Cat. No.: B603472
CAS No.: 1206136-79-9
M. Wt: 271.38g/mol
InChI Key: MJXRBZZOVQKJIT-UHFFFAOYSA-N
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Description

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine include:

  • {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine
  • {[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which can confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1206136-79-9

Molecular Formula

C13H21NO3S

Molecular Weight

271.38g/mol

IUPAC Name

2-ethoxy-N,4-dimethyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-6-17-12-7-10(4)11(9(2)3)8-13(12)18(15,16)14-5/h7-9,14H,6H2,1-5H3

InChI Key

MJXRBZZOVQKJIT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC

Origin of Product

United States

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